
(2E,4E,14Z)-Octadeca-2,4,14-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,14Z)-Octadeca-2,4,14-trienal is an organic compound characterized by its unique structure, which includes three conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,14Z)-Octadeca-2,4,14-trienal typically involves the use of polyunsaturated fatty acids as starting materials. One common method includes the oxidation of linoleic acid or linolenic acid under controlled conditions to introduce the aldehyde functional group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ozone, followed by careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E,14Z)-Octadeca-2,4,14-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) can be used for addition reactions across the double bonds.
Major Products Formed
Oxidation: Formation of octadecanoic acid.
Reduction: Formation of octadecanol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2E,4E,14Z)-Octadeca-2,4,14-trienal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated aldehydes.
Biology: Investigated for its role in biological signaling pathways and as a potential biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (2E,4,14Z)-Octadeca-2,4,14-trienal involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways by forming adducts with proteins and nucleic acids, leading to changes in cellular functions. Its effects are mediated through the activation or inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which play a role in inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-Hexadeca-2,4-dienal: A similar polyunsaturated aldehyde with two conjugated double bonds.
(2E,4E,8Z)-Deca-2,4,8-trienal: Another polyunsaturated aldehyde with three conjugated double bonds but a shorter carbon chain.
Uniqueness
(2E,4E,14Z)-Octadeca-2,4,14-trienal is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H30O |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(2E,4E,14Z)-octadeca-2,4,14-trienal |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h4-5,14-18H,2-3,6-13H2,1H3/b5-4-,15-14+,17-16+ |
Clé InChI |
SSJYAVVWPIMYBT-HCXQZVPVSA-N |
SMILES isomérique |
CCC/C=C\CCCCCCCC/C=C/C=C/C=O |
SMILES canonique |
CCCC=CCCCCCCCCC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


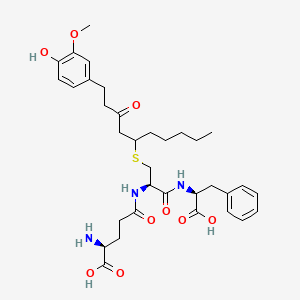
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
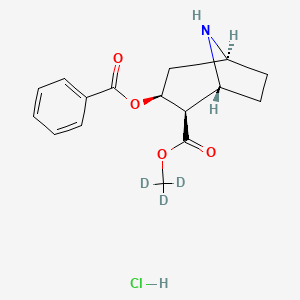
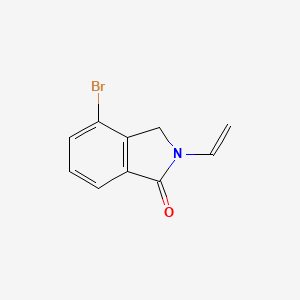
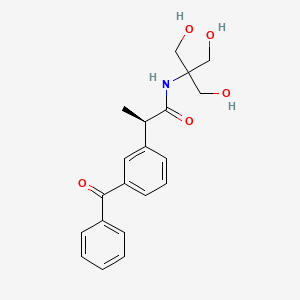
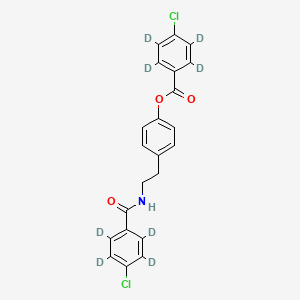
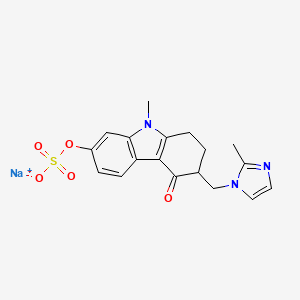
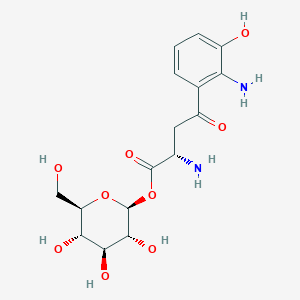
![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
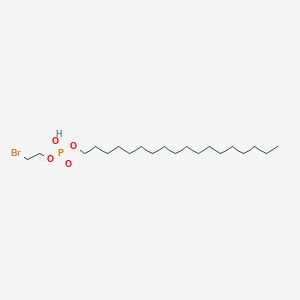
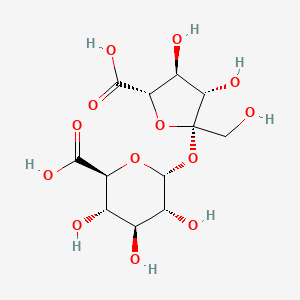
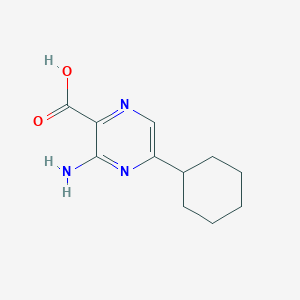
![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
